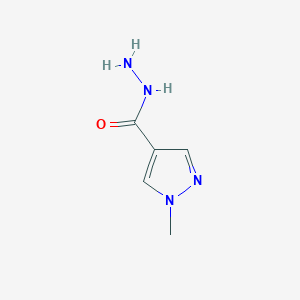

1-methyl-1H-pyrazole-4-carbohydrazide

Description

Properties

IUPAC Name |

1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-3-4(2-7-9)5(10)8-6/h2-3H,6H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXMGIRXVMUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170020-91-4 | |

| Record name | 1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-methyl-1H-pyrazole-4-carbohydrazide chemical properties

An In-Depth Technical Guide to 1-methyl-1H-pyrazole-4-carbohydrazide

Introduction

This compound is a heterocyclic organic compound featuring a pyrazole ring N-methylated at position 1, with a carbohydrazide functional group at position 4. This molecule serves as a pivotal building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs, while the carbohydrazide moiety offers a versatile handle for synthetic elaboration, enabling the construction of diverse molecular libraries.[1][2] Pyrazole-containing compounds are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide provides a detailed examination of the core chemical properties, synthesis, characterization, and reactivity of this compound for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for substance registration, safety data sheet (SDS) consultation, and procurement.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₄O | PubChem[5] |

| Molecular Weight | 140.14 g/mol | Santa Cruz Biotechnology[6] |

| CAS Number | 170020-91-4 | Sigma-Aldrich |

| IUPAC Name | This compound | Sigma-Aldrich |

| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | PubChem[5] |

| Monoisotopic Mass | 140.06981 Da | PubChem[5] |

| Predicted XlogP | -1.2 | PubChem[5] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | Sigma-Aldrich |

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbohydrazides requires careful selection of precursors and reaction conditions. Direct conversion from the corresponding ethyl or methyl ester (e.g., ethyl 1-methyl-1H-pyrazole-4-carboxylate) by refluxing with hydrazine hydrate is often unsuccessful.[3][7] A more reliable and higher-yielding approach involves the nucleophilic attack of hydrazine on a more reactive precursor, such as a pyrazolo[3,4-d][7][8]oxazin-4-one.

Protocol: Synthesis from a Pyrazolo[3,4-d][8][9]oxazin-4-one Precursor

This procedure is adapted from established methods for preparing analogous pyrazole-4-carbohydrazide derivatives and offers yields typically in the 70-90% range.[3][7] The causality behind this preferred route lies in the high reactivity of the oxazinone ring, which readily undergoes ring-opening upon nucleophilic attack by hydrazine hydrate, followed by formation of the stable carbohydrazide product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the starting material, 1-methyl-6-substituted-pyrazolo[3,4-d][7][8]oxazin-4(1H)-one (1.0 eq), in a suitable solvent such as ethanol.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 3-6 h), monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove any unreacted starting material and soluble impurities.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Caption: Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential for verifying the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

| Technique | Expected Observations |

| ¹H NMR | Pyrazole Ring Protons: Two singlets in the aromatic region (approx. δ 7.5-8.5 ppm). N-Methyl Group: A singlet around δ 3.8-4.0 ppm (3H). Hydrazide NH₂: A broad singlet, exchangeable with D₂O, around δ 4.4 ppm.[7] Hydrazide NH: A broad singlet, exchangeable with D₂O, typically downfield (approx. δ 9.0-10.0 ppm). |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm. Pyrazole Ring Carbons: Three distinct signals in the aromatic region (approx. δ 110-145 ppm). N-Methyl Carbon: A signal around δ 35-40 ppm. |

| IR Spectroscopy | N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region from the -NHNH₂ group. C=O Stretching: A strong, sharp absorption band around 1640-1680 cm⁻¹. C=N & C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region. |

| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (140.14). Key fragmentation patterns may include the loss of the hydrazino group (-NHNH₂) or the entire carbohydrazide moiety. |

Chemical Reactivity and Derivatization

The chemical utility of this compound stems from the reactivity of the terminal -NH₂ group of the carbohydrazide moiety. This group is a potent nucleophile, enabling a wide array of derivatization reactions.

Formation of Hydrazones

The most common reaction is condensation with aldehydes or ketones to form N'-substituted hydrazones. This reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). The resulting hydrazones are valuable intermediates for synthesizing more complex heterocyclic systems or can be final target molecules with biological activity themselves.[9]

Caption: Derivatization via hydrazone formation.

Cyclization Reactions

The carbohydrazide can also be used in cyclization reactions to form five- or six-membered heterocycles, such as 1,3,4-oxadiazoles or pyrimidines, further expanding its synthetic utility.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of potential therapeutic agents. The carbohydrazide moiety is a key pharmacophoric group in several classes of drugs.[1] Derivatives have been explored for a variety of biological targets:

-

Anticancer Agents: Many pyrazole-hydrazone derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines.[2][4]

-

Antimicrobial Agents: The scaffold is used to develop new compounds with potential antibacterial, antifungal, and antileishmanial properties.[1][3]

-

Enzyme Inhibitors: The structural features of pyrazole carbohydrazides make them suitable candidates for designing inhibitors for enzymes like α-glucosidase and α-amylase.[10]

Safety and Handling

While a specific, comprehensive safety profile for this compound is not widely published, data from structurally related pyrazole aldehydes and carboxylic acids suggest that it should be handled with care.[11][12]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

GHS Hazards (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-methyl-1H-pyrazole-4-carbohydrazide: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. We will delve into its fundamental physicochemical properties, explore robust synthesis methodologies, and discuss its established and potential applications as a versatile building block in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this pyrazole derivative. The core of this guide emphasizes the rationale behind synthetic strategies and the compound's potential as a pharmacophore, grounded in authoritative scientific literature.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The compound this compound merges this privileged pyrazole scaffold with a carbohydrazide moiety. This functional group is not merely a passive linker; it is a critical pharmacophore in its own right, known to be a key component in various therapeutic agents and a versatile handle for synthesizing more complex molecular architectures.[2] The strategic placement of the methyl group on the pyrazole ring and the carbohydrazide at the 4-position creates a specific regioisomer with distinct chemical properties, making it a valuable intermediate for library synthesis and lead optimization in drug discovery programs.

Core Compound Specifications

A clear understanding of a compound's fundamental properties is critical for its successful application in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 170020-91-4 | [3][4] |

| Molecular Formula | C₅H₈N₄O | [3][4][5] |

| Molecular Weight | 140.14 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CN1C=C(C=N1)C(=O)NN | [5] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [3] |

Synthesis and Mechanistic Insights

The synthesis of pyrazole-4-carbohydrazides requires careful consideration of the reaction pathway, as direct methods are not always successful.

Rationale for Synthetic Route Selection

Experience in heterocyclic chemistry has shown that the direct conversion of pyrazole-4-carboxylic acid ethyl esters to their corresponding hydrazides via reaction with hydrazine hydrate can be problematic.[6][7] In some cases, this approach can lead to undesired side reactions, such as the cleavage of other functional groups on the pyrazole ring, rather than the intended nucleophilic acyl substitution.[6]

A more reliable and higher-yielding strategy involves a two-step process starting from a suitable precursor. One established method utilizes 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives. These oxazinone intermediates are significantly more reactive towards nucleophiles. The inherent ring strain and the nature of the leaving group in the oxazinone ring facilitate a clean and efficient reaction with hydrazine hydrate to yield the desired pyrazole-4-carbohydrazide in good yields (70-90%).[6][7] This pathway avoids the harsher conditions that might be required for the direct ester-to-hydrazide conversion, thereby preserving the integrity of the molecule.

Generalized Synthesis Workflow

The diagram below illustrates a validated synthetic pathway for preparing pyrazole-4-carbohydrazide derivatives from a pyrazolo-oxazinone intermediate.

Caption: Generalized workflow for the synthesis of pyrazole-4-carbohydrazides.

Experimental Protocol: Synthesis from a Pyrazolo-oxazinone Intermediate

This protocol is a representative example based on established literature procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate 1-methyl-pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivative (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 - 2.0 eq) dropwise at room temperature. The choice of excess hydrazine ensures the complete conversion of the starting material.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

-

Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a stable, crystalline solid. Characterize the final product using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its identity and purity.

Potential Applications in Drug Discovery

The true value of this compound lies in its potential as a scaffold for developing novel therapeutics. The combination of the pyrazole core and the reactive carbohydrazide handle opens avenues to a diverse range of molecular targets.

The carbohydrazide moiety is a key building block for synthesizing various heterocyclic systems and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[2] Literature on analogous pyrazole carbohydrazide derivatives highlights a broad spectrum of biological activities.[2][8] These include:

-

Anticancer Activity: Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.[1] Specifically, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown potential against lung cancer cell lines.[1]

-

Antimicrobial & Antifungal Activity: The pyrazole scaffold is a component of various antimicrobial agents.[9] Certain derivatives have demonstrated activity against Candida albicans, particularly by inhibiting biofilm formation.[7][10]

-

Anti-inflammatory & Analgesic Activity: The pyrazole ring is famously present in non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

Anticonvulsant Activity: Some pyrazole-4-carbohydrazide derivatives have been evaluated and shown efficacy in seizure models.[2][9]

Caption: Therapeutic potential of the this compound scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety and maintain compound integrity.

-

General Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (inspect before use), and safety glasses with side shields or goggles.[11]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[11][12]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[12][13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[12][14]

-

-

Storage: Store in a tightly closed container in a cool, dry place.[11] For long-term stability, store at 2-8°C under an inert atmosphere and protected from light.[3]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling the chemical.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block for medicinal chemistry. Its robust synthesis, coupled with the proven pharmacological potential of its core moieties, makes it a highly valuable tool for researchers. Its utility in constructing diverse compound libraries will continue to fuel the discovery of novel therapeutic agents across multiple disease areas, from oncology to infectious disease.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 170020-91-4 [sigmaaldrich.com]

- 4. This compound | 170020-91-4 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. afgsci.com [afgsci.com]

- 12. capotchem.com [capotchem.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 1-methyl-1H-pyrazole-4-carbohydrazide

This guide provides a comprehensive technical overview of the molecular structure of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis, structural characterization, and the functional implications of its unique architecture.

Introduction: The Significance of the Pyrazole-Carbohydrazide Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] When combined with a carbohydrazide moiety (-CONHNH₂), the resulting molecule gains a versatile functional group that serves as both a potent pharmacophore and a synthetic handle for creating more complex derivatives.[1][2][3] Pyrazole carbohydrazide derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4]

The position of the carbohydrazide group on the pyrazole ring is crucial; substitution at the C-4 position, as in our topic compound, has been linked to activities such as antinociceptive, antibacterial, and antiparasitic effects.[1] This guide focuses specifically on the N-methylated analog, this compound, to provide a detailed structural foundation for researchers exploring this chemical space.

Chemical Identity and Core Properties

A precise understanding of a molecule begins with its fundamental identifiers and properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 170020-91-4 | [5] |

| Molecular Formula | C₅H₈N₄O | [5] |

| Molecular Weight | 140.14 g/mol | [5] |

| InChI Key | SQXMGIRXVMUSLR-UHFFFAOYSA-N | [5] |

These identifiers provide an unambiguous reference for this specific molecule, distinguishing it from isomers and related compounds.

Synthesis Pathway: From Ester to Hydrazide

The most common and efficient synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor, typically ethyl 1-methyl-1H-pyrazole-4-carboxylate. This two-step approach is a cornerstone of heterocyclic chemistry.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Precursor) This precursor is generally formed through a cyclization reaction. While multiple variations exist, a common method involves the reaction of a suitable three-carbon synthons with methylhydrazine.

Step 2: Hydrazinolysis to form this compound

-

Reaction Setup: The precursor, ethyl 1-methyl-1H-pyrazole-4-carboxylate, is dissolved in a suitable alcohol solvent, such as ethanol.

-

Reagent Addition: An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution. The excess hydrazine drives the reaction to completion.

-

Reflux: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled. The product, being less soluble than the starting ester, often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Causality Behind Choices:

-

Ethanol as Solvent: It effectively dissolves both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction environment.

-

Excess Hydrazine: Le Chatelier's principle dictates that using an excess of one reactant (hydrazine) pushes the equilibrium towards the product side, ensuring a high yield of the desired carbohydrazide.

-

Reflux: The elevated temperature increases the reaction rate between the ester and the nucleophilic hydrazine, reducing the required reaction time.

Below is a diagram illustrating the general workflow.

General synthesis workflow for this compound.

Molecular Structure and Spectroscopic Characterization

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

The Core Structure

The molecule consists of a planar, five-membered pyrazole ring. A methyl group is attached to the N1 position, and a carbohydrazide group is attached to the C4 position. The N-methylation prevents tautomerism, locking the double bond configuration within the ring.

Key functional components of the molecule.

Spectroscopic Profile

¹H NMR (Proton NMR):

-

N-CH₃: A sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methyl group on the nitrogen.

-

Pyrazole Ring Protons (H3 & H5): Two singlets in the aromatic region (approx. 7.5-8.5 ppm). These protons are on adjacent carbons but do not couple, appearing as sharp singlets.

-

-NH₂: A broad singlet, exchangeable with D₂O, typically appearing around 4.5 ppm for the terminal amine protons.

-

-CONH-: A broad singlet, also exchangeable with D₂O, appearing further downfield (approx. 9.5-10.0 ppm) due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR (Carbon NMR):

-

N-CH₃: An upfield signal around 35-40 ppm.

-

Pyrazole Ring Carbons: Signals in the aromatic region (approx. 110-140 ppm).

-

C=O (Carbonyl): A characteristic downfield signal in the range of 160-170 ppm.

IR (Infrared) Spectroscopy:

-

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region from the symmetric and asymmetric stretching of the -NH₂ group, and a broader band for the -CONH- group.

-

C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.

-

C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the pyrazole ring.

Applications and Future Directions

This compound is not merely a chemical curiosity; it is a valuable building block in the synthesis of pharmacologically active agents. The terminal amine of the hydrazide group is a potent nucleophile, allowing it to be readily converted into various other heterocyclic systems or Schiff bases, thereby expanding the chemical diversity for drug screening libraries.[2][6]

Research on related pyrazole carbohydrazide derivatives has shown their potential as:

-

Anticancer Agents: Inducing apoptosis in cancer cell lines like A549 lung cancer cells.[1][4]

-

Antimicrobial and Antifungal Agents: Showing inhibitory activity against various bacteria and fungi.[2]

-

Enzyme Inhibitors: Acting as inhibitors for enzymes like monoamine oxidase (MAO).[4][7]

The N-methyl group on this specific molecule offers a subtle but important modification compared to its unsubstituted counterpart (1H-pyrazole-4-carbohydrazide).[8] This methylation can improve metabolic stability and alter the molecule's solubility and binding characteristics within a biological target.

Conclusion

The molecular structure of this compound is defined by the interplay of its N-methylated pyrazole core and its C4-linked carbohydrazide functional group. Its synthesis is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true value of this molecule lies in its proven utility as a scaffold in medicinal chemistry, offering a robust platform for the development of new therapeutic agents. This guide serves as a foundational resource for scientists aiming to leverage the unique structural and functional properties of this compound in their research endeavors.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 170020-91-4 [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 1H-pyrazole-4-carbohydrazide | C4H6N4O | CID 13031723 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 1-methyl-1H-pyrazole-4-carbohydrazide: A Technical Guide for Drug Discovery and Development Professionals

Introduction

1-methyl-1H-pyrazole-4-carbohydrazide is a key building block in contemporary medicinal chemistry, serving as a crucial scaffold for the development of a diverse range of therapeutic agents. Its structural motif is prevalent in molecules exhibiting a wide array of biological activities, including but not limited to kinase inhibition, anti-inflammatory effects, and antimicrobial properties. This guide provides a comprehensive overview of a reliable and reproducible synthetic pathway to this valuable intermediate, tailored for researchers and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached through a three-step sequence, commencing with the construction of the pyrazole core, followed by N-methylation, and culminating in the formation of the desired carbohydrazide. This strategy allows for the controlled introduction of the required functional groups and facilitates purification of the intermediates at each stage.

PART 1: Synthesis of the Pyrazole Core - Ethyl 1H-pyrazole-4-carboxylate

The initial and foundational step in this synthetic endeavor is the construction of the pyrazole ring system. A robust and widely employed method for this transformation is the cyclocondensation reaction between a 1,3-dicarbonyl equivalent and hydrazine. In this guide, we will focus on the reaction of diethyl ethoxymethylenemalonate with hydrazine hydrate, a method known for its efficiency and high yields.

Causality of Experimental Choices

The selection of diethyl ethoxymethylenemalonate as the starting material is strategic. The ethoxymethylene group provides a reactive site for the initial nucleophilic attack by hydrazine, while the two ester groups act as precursors to the carboxylate functionality on the pyrazole ring. The use of hydrazine hydrate as the nitrogen source is a standard and cost-effective choice for pyrazole synthesis. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which readily dissolves the reactants and facilitates the reaction.

Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-4-carboxylate

Materials:

-

Diethyl ethoxymethylenemalonate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol, absolute

-

Dichloromethane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to yield ethyl 1H-pyrazole-4-carboxylate as a solid.[1]

Table 1: Physicochemical Data for Ethyl 1H-pyrazole-4-carboxylate

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 37622-90-5 |

| Appearance | Off-white to yellow solid |

PART 2: N-Methylation of the Pyrazole Ring

With the pyrazole core successfully synthesized, the next critical step is the regioselective methylation of the nitrogen atom at the 1-position. This is a standard alkylation reaction, and several methylating agents can be employed. Dimethyl sulfate and methyl iodide are classic choices, known for their high reactivity. However, in the interest of laboratory safety and environmental considerations, dimethyl carbonate presents a greener alternative.

Causality of Experimental Choices

The N-methylation of a pyrazole can result in a mixture of regioisomers (N1 and N2 methylation). The choice of base and reaction conditions can influence the regioselectivity. The use of a base, such as potassium carbonate or sodium hydride, is necessary to deprotonate the pyrazole nitrogen, generating a nucleophilic anion that readily attacks the methylating agent. The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, facilitates the dissolution of the reactants and promotes the SN2 reaction.

Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

Materials:

-

Ethyl 1H-pyrazole-4-carboxylate

-

Dimethyl sulfate (or methyl iodide)

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

To a solution of ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5-2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate.

-

The crude product can be purified by column chromatography if necessary.

Table 2: Physicochemical Data for Ethyl 1-methyl-1H-pyrazole-4-carboxylate

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| CAS Number | 85290-80-8 |

| Appearance | Colorless to pale yellow oil or solid |

PART 3: Formation of the Carbohydrazide

The final step in the synthesis is the conversion of the ethyl ester to the desired carbohydrazide. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. This transformation is generally high-yielding and proceeds under mild conditions.

Causality of Experimental Choices

Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, which serves as a good solvent for both the ester and hydrazine hydrate. Heating the reaction mixture is often necessary to drive the reaction to completion. The product, being a hydrazide, is often a solid that precipitates from the reaction mixture upon cooling, simplifying its isolation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 1-methyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80-100% solution)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Reflux the reaction mixture for 4-8 hours. Monitor the disappearance of the starting ester by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, will often precipitate as a white solid.

-

Collect the solid by filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[2][3]

Table 3: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 170020-91-4 |

| Appearance | White to off-white solid |

Visualization of the Synthetic Pathway and Workflow

To provide a clear visual representation of the entire process, the following diagrams have been generated.

Overall Synthetic Pathway

References

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazole-4-carbohydrazide

This guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. The elucidation of its molecular structure is paramount for understanding its chemical reactivity and potential biological activity. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and data interpretation based on established principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis is essential to confirm the synthesis and purity of this compound. The following sections will delve into the specific spectroscopic techniques used for its characterization.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of pyrazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1]

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Caption: General workflow for NMR analysis of pyrazole derivatives.

¹H NMR Spectral Data (Predicted)

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent like DMSO-d₆ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.5 | Singlet | 1H | H5 (Pyrazole ring) |

| ~7.5 - 8.0 | Singlet | 1H | H3 (Pyrazole ring) |

| ~9.5 - 10.0 | Singlet (broad) | 1H | NH (Hydrazide) |

| ~4.5 - 5.0 | Singlet (broad) | 2H | NH₂ (Hydrazide) |

| ~3.8 | Singlet | 3H | N-CH₃ |

Interpretation:

-

The two singlets in the aromatic region are characteristic of the protons on the pyrazole ring. The downfield shift is due to the electron-withdrawing effect of the adjacent nitrogen atoms and the carbohydrazide group.

-

The broad singlets for the NH and NH₂ protons are due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen bonding. These peaks are typically exchangeable with D₂O.

-

The singlet for the N-methyl group will appear in the upfield region.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C=O (Carbohydrazide) |

| ~135 - 140 | C5 (Pyrazole ring) |

| ~125 - 130 | C3 (Pyrazole ring) |

| ~110 - 115 | C4 (Pyrazole ring) |

| ~35 - 40 | N-CH₃ |

Interpretation:

-

The carbonyl carbon of the hydrazide group is expected to be the most downfield signal.

-

The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the KBr pellet method or the Nujol mull technique is commonly employed.[2][3]

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample with anhydrous potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Nujol Mull):

-

Grind a small amount of the sample to a fine powder.

-

Add a few drops of Nujol (mineral oil) and mix to form a paste.

-

Spread the paste between two salt plates (e.g., NaCl or KBr).[4]

-

-

Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum.

Caption: Workflow for IR spectroscopic analysis.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretching (NH and NH₂) |

| 3000 - 3100 | C-H stretching (aromatic) |

| 2800 - 3000 | C-H stretching (aliphatic, CH₃) |

| 1640 - 1680 | C=O stretching (amide I band) |

| 1580 - 1620 | N-H bending (amide II band) |

| 1400 - 1600 | C=C and C=N stretching (pyrazole ring) |

Interpretation:

-

The broad band in the 3300-3400 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary and secondary amine groups of the hydrazide moiety.

-

The strong absorption around 1640-1680 cm⁻¹ is a key indicator of the carbonyl group (amide I band).

-

The presence of the pyrazole ring is confirmed by the C=C and C=N stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques for the mass analysis of pyrazole derivatives.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using an appropriate method (EI or ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Mass Spectral Data (Predicted)

The mass spectrum of this compound is expected to show:

| m/z | Interpretation |

| 140 | Molecular ion [M]⁺ |

| 109 | [M - NHNH₂]⁺ |

| 81 | [M - CONHNH₂]⁺ |

Interpretation:

-

The molecular ion peak at m/z 140 would confirm the molecular weight of the compound.

-

The fragmentation pattern can provide valuable structural information. For instance, the loss of the hydrazinyl group (-NHNH₂) would result in a fragment at m/z 109, corresponding to the 1-methyl-1H-pyrazole-4-carbonyl cation. Further fragmentation could lead to the pyrazole ring cation. The fragmentation of pyrazoles often involves the expulsion of HCN or N₂.[5]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While the data presented here for the target molecule is predicted based on established principles and data from analogous structures, it serves as a robust guide for researchers in the synthesis and characterization of this and related pyrazole derivatives. Experimental verification is crucial for definitive structural assignment.

References

An In-depth Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-4-carbohydrazide in Various Solvents

Foreword

The journey of a drug candidate from a promising molecule to a therapeutic reality is paved with a series of critical physicochemical assessments. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the clinical success of a drug. This guide provides a comprehensive exploration of the solubility of 1-methyl-1H-pyrazole-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Our focus extends beyond a mere compilation of data; we delve into the foundational principles of solubility, provide a detailed protocol for its determination, and offer insights into the strategic selection of solvents. This document is intended for researchers, scientists, and professionals in drug development who seek not only to understand but also to practically evaluate the solubility of this and similar compounds.

The Fundamental Importance of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature and pressure, is a critical determinant of a drug's performance.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the development of promising therapeutic agents.[3][4]

Beyond bioavailability, solubility data is paramount for various stages of pharmaceutical development:

-

Formulation Development: Guiding the selection of appropriate excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).

-

Process Chemistry: Informing the choice of solvents for synthesis, purification, and crystallization, which in turn affects yield, purity, and crystal form.[5][6]

-

Toxicology Studies: Ensuring accurate dose administration in preclinical safety assessments.

Therefore, a thorough understanding and robust determination of the solubility of a new chemical entity like this compound are indispensable early-stage activities.

Theoretical Underpinnings of Solubility

The solubility of an organic compound is governed by the interplay of its intrinsic physicochemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.[7] This concept is rooted in the intermolecular forces between solute and solvent molecules.

Key Factors Influencing Solubility:

-

Polarity: The presence of heteroatoms (N, O) and the carbohydrazide functional group in this compound imparts polarity to the molecule. Polar solvents, such as water and alcohols, are generally more effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: The carbohydrazide moiety contains both hydrogen bond donors (-NH, -NH2) and acceptors (C=O, N). Solvents capable of hydrogen bonding (e.g., water, ethanol) are likely to exhibit favorable interactions with this compound, enhancing its solubility.

-

Molecular Size and Shape: Larger molecules often have lower solubility due to the greater energy required to disrupt the crystal lattice.

-

Ionization (pKa): The pyrazole ring and the carbohydrazide group may have ionizable protons. The solubility of such compounds is pH-dependent. In aqueous solutions, the solubility of a weak base increases as the pH decreases, while the solubility of a weak acid increases as the pH increases.[8][9]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.

Strategic Solvent Selection for Solubility Screening

A comprehensive solubility profile requires testing in a diverse range of solvents that are relevant to pharmaceutical development. The choice of solvents should be systematic, covering a spectrum of polarities and hydrogen bonding capabilities.[5][10]

Recommended Solvent Classes for Screening:

-

Aqueous Buffers: Crucial for predicting in vivo dissolution. According to ICH guidelines, solubility should be determined at a minimum of three pH values within the physiological range of 1.2 to 6.8 (e.g., pH 1.2, 4.5, and 6.8) at 37 °C.[11][12][13]

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol, Isopropanol) - Capable of hydrogen bonding and are common in pharmaceutical processing.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) - Possess dipoles but lack acidic protons. DMSO is a powerful solvent often used for initial stock solutions in high-throughput screening.[3][4]

-

Non-Polar Solvents: (e.g., Hexane, Toluene) - Useful for understanding the lipophilic character of the compound and for certain synthetic steps.

-

Intermediate Polarity Solvents: (e.g., Ethyl Acetate, Dichloromethane) - Commonly used in extraction and chromatography.

The following diagram illustrates a logical workflow for solvent selection in the context of pharmaceutical development.

References

- 1. biorelevant.com [biorelevant.com]

- 2. â©1236⪠Solubility Measurements [doi.usp.org]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. crystallizationsystems.com [crystallizationsystems.com]

- 6. syrris.com [syrris.com]

- 7. chem.ws [chem.ws]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. approcess.com [approcess.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. ema.europa.eu [ema.europa.eu]

thermal stability of 1-methyl-1H-pyrazole-4-carbohydrazide

An In-depth Technical Guide to the Thermal Stability of 1-methyl-1H-pyrazole-4-carbohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, making a thorough understanding of their physicochemical properties, particularly thermal stability, critical for safe handling, formulation, and storage.[1][2] This document synthesizes theoretical knowledge with practical, field-proven methodologies for assessing thermal behavior. It includes a detailed examination of anticipated thermal decomposition pathways, a standardized protocol for thermogravimetric and calorimetric analysis, and essential safety considerations. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of the thermal characteristics of this important molecular class.

Introduction to this compound

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The carbohydrazide moiety is a crucial pharmacophore and a versatile synthetic handle, enabling the construction of more complex molecular architectures.[1]

1.1. Chemical Structure and Properties

-

Molecular Formula: C₅H₈N₄O[4]

-

Molecular Weight: 140.14 g/mol [4]

-

Structure:

(Image Source: PubChem CID 7017670)

The structure features a stable, N-methylated pyrazole ring, which is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[5] The carbohydrazide group (-C(=O)NHNH₂) at the 4-position is a key functional group that dictates much of the compound's reactivity and potential thermal decomposition behavior.

1.2. Significance in Research and Drug Development

The pyrazole nucleus is an isostere of natural purines, allowing it to interact with various biological targets.[6] As such, derivatives of this compound are valuable intermediates in the synthesis of novel therapeutic agents.[6][7] Understanding the compound's thermal stability is paramount for:

-

Process Safety: Preventing runaway reactions during synthesis or scale-up.

-

Storage and Shelf-Life: Defining appropriate storage conditions to prevent degradation over time.

-

Formulation Development: Ensuring the compound remains stable during manufacturing processes like milling, granulation, and drying.

Fundamentals of Thermal Stability Analysis

Thermal analysis techniques are essential for characterizing the stability of pharmaceutical compounds. The two most critical methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which decomposition begins and to quantify the mass loss at each stage of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies thermal events such as melting, crystallization, and decomposition by detecting endothermic (heat absorbing) or exothermic (heat releasing) processes.

When used concurrently, TGA and DSC provide a comprehensive profile of a compound's thermal behavior.

Anticipated Thermal Behavior of this compound

While specific, publicly available TGA/DSC data for this compound is limited, a scientifically sound profile can be constructed based on the analysis of structurally similar heterocyclic hydrazides and polynitrogenated heterocycles.[8][9] These related compounds generally exhibit high thermal stability, with decomposition commencing well above room temperature.[8]

It is anticipated that the thermal decomposition of this compound in an inert atmosphere would occur in multiple stages. The initial and most significant mass loss would likely be associated with the fragmentation of the carbohydrazide side chain, followed by the breakdown of the N-methylated pyrazole ring at higher temperatures.

Table 1: Predicted Thermal Analysis Data for this compound

| Parameter | Predicted Value Range | Associated Event | Rationale / Comparative Source |

| Tonset (DSC, Endotherm) | 150 - 180 °C | Melting Point | Typical for small organic molecules. |

| T5% (TGA) | 230 - 260 °C | Onset of Decomposition | Consistent with the stability of other fused triazinylacetohydrazides which decompose above 230 °C.[8] |

| Stage 1 Mass Loss (TGA) | 45 - 55% | Fragmentation of carbohydrazide side chain (loss of -CONHNH₂) and initial ring rupture. | The carbohydrazide moiety is the most likely initial point of thermal failure. |

| Stage 2 Mass Loss (TGA) | 20 - 30% | Further fragmentation of the pyrazole ring structure. | Breakdown of the more stable aromatic ring requires higher energy. |

| Residual Mass at 900 °C | < 5% | Carbonaceous residue | Complete decomposition is expected at high temperatures.[8] |

Note: This data is predictive and based on analogous structures. Experimental verification is required for definitive characterization.

Proposed Thermal Decomposition Pathway and Gaseous Products

The thermal decomposition of nitrogen-rich heterocyclic hydrazides is a complex process involving multiple bond cleavages. The evolved gas products from similar compounds have been identified using coupled techniques like TG-FTIR-QMS.[8][9] Based on these studies, the primary decomposition of this compound is expected to yield a mixture of volatile fragments.

The proposed pathway begins with the cleavage of the C-C bond between the pyrazole ring and the carbonyl group, or the N-N bond within the hydrazide moiety. This initial fragmentation would likely release ammonia (NH₃), isocyanic acid (HNCO), carbon monoxide (CO), and water (H₂O).[8][9] At higher temperatures, the more stable pyrazole ring fragments, potentially releasing hydrogen cyanide (HCN) and nitrogen gas (N₂).[8][9]

Caption: Proposed multi-stage thermal decomposition pathway.

Standardized Protocol for TGA/DSC Analysis

This section provides a detailed, self-validating protocol for the simultaneous TGA/DSC analysis of this compound.

5.1. Instrument and Consumables

-

Simultaneous Thermal Analyzer (TGA/DSC)

-

Microbalance (readable to 0.001 mg)

-

Aluminum or ceramic crucibles/pans

-

High-purity nitrogen gas (99.999%)

-

Certified reference materials for temperature and heat flow calibration (e.g., Indium, Zinc)

5.2. Experimental Workflow

Caption: Standardized workflow for TGA/DSC analysis.

5.3. Step-by-Step Methodology

-

Instrument Calibration:

-

Causality: Ensure temperature and heat flow accuracy by calibrating the instrument with certified reference materials (e.g., Indium). This step is critical for data trustworthiness.

-

-

Sample Preparation:

-

Tare an empty sample crucible on a microbalance.

-

Accurately weigh 3-5 mg of this compound directly into the crucible.

-

Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper transitions and more accurate data.

-

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes.

-

Causality: An inert nitrogen atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.[9]

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

-

Causality: A 10 °C/min heating rate provides a good balance between resolving distinct thermal events and maintaining a reasonable experiment duration.

-

-

Data Analysis:

-

Plot the TGA curve (% mass vs. temperature) and the DSC curve (heat flow vs. temperature).

-

From the TGA curve, determine the onset temperature of decomposition (often reported as T₅%, the temperature at 5% mass loss) and the percentage mass loss for each distinct decomposition step.

-

From the DSC curve, identify the peak temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, precautions should be based on data for structurally related pyrazoles and hydrazides.[10][11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[10][12]

-

Disposal: Dispose of the material in accordance with local, state, and federal regulations. This should be done through a licensed chemical disposal service.[10]

Conclusion

This compound is a compound of high interest in modern medicinal chemistry. Based on the analysis of analogous structures, it is predicted to be a thermally stable solid, with decomposition initiating above 230 °C. The primary decomposition pathway likely involves the fragmentation of the carbohydrazide side chain followed by the breakdown of the pyrazole ring at higher temperatures. The standardized TGA/DSC protocol outlined in this guide provides a reliable framework for experimentally verifying these properties. A thorough understanding of this thermal profile is essential for ensuring the safe handling, effective formulation, and long-term stability of this and related pharmaceutical building blocks.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides [mdpi.com]

- 9. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. afgsci.com [afgsci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Foreword: The Architectural Significance of the Pyrazole Nucleus

An In-depth Technical Guide to the Discovery and History of Pyrazole-4-Carbohydrazide Derivatives

In the landscape of medicinal chemistry, few heterocyclic scaffolds command the same level of respect and versatility as pyrazole. This five-membered aromatic ring, with its two adjacent nitrogen atoms, serves as a privileged structure—a molecular framework that is repeatedly found in successful therapeutic agents across diverse disease areas. The journey of pyrazole began in 1883 with its first synthesis by Ludwig Knorr, who shortly thereafter introduced Antipyrine (Phenazone) in 1887, one of the earliest synthetic organic compounds to be used as a major drug for its antipyretic and analgesic properties.[1][2][3]

This legacy continued into the modern pharmaceutical era with the development of blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for inflammation, and Rimonabant, a cannabinoid receptor antagonist.[2][4] The pyrazole core's unique electronic properties, its ability to engage in hydrogen bonding as both a donor and acceptor, and its rigid structure make it an ideal anchor for designing molecules with high target affinity and specificity.

This guide delves into a specific, highly functionalized subset of this remarkable family: the pyrazole-4-carbohydrazide derivatives . We will explore the historical progression from the foundational synthesis of the pyrazole ring to the specific derivatization at the C-4 position with the carbohydrazide moiety—a functional group renowned for its own pharmacological importance and its utility as a synthetic building block.[1] This exploration is not merely a chronological account but a technical analysis of the synthetic strategies, the rationale behind their development, and the subsequent explosion of research into their therapeutic potential, from potent antitubercular agents to novel kinase inhibitors for cancer therapy.

Section 1: Genesis of the Scaffold: Synthetic Strategies and Core Chemistry

The journey to pyrazole-4-carbohydrazide derivatives is rooted in the fundamental principles of heterocyclic chemistry. The initial challenge lies not just in constructing the pyrazole ring but in achieving the correct regiochemistry and functionalization at the C-4 position, which is essential for introducing the carbohydrazide group.

Foundational Synthesis: The Knorr Pyrazole Synthesis and Its Variants

The classical and most enduring method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] This reaction is the bedrock upon which much of pyrazole chemistry is built.

Caption: Foundational Paal-Knorr synthesis of the pyrazole ring.

To generate the specific pyrazole-4-carbohydrazide scaffold, chemists required precursors with a handle at the C-4 position, typically a carboxylate or nitrile group.

The Challenge of Direct Hydrazinolysis

An intuitive approach to synthesizing pyrazole-4-carbohydrazides would be the direct reaction of a pyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate. However, this route has proven to be problematic. Research has shown that refluxing a 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester with hydrazine hydrate does not yield the desired hydrazide. Instead, the reaction leads to the cleavage of the benzoyl group at the C-5 position, resulting in a 5-amino pyrazole derivative.[5] This highlights a critical aspect of E-E-A-T in chemical synthesis: understanding competing reaction pathways and the lability of protecting groups under specific conditions. The nucleophilic attack by hydrazine preferentially occurs at the more electrophilic benzoyl carbonyl over the ester carbonyl, leading to an undesired side product.

A More Robust Synthetic Route: The Pyrazolo-oxazinone Pathway

A significantly more successful and reliable method involves the use of a pyrazolo[3,4-d][6][7]oxazin-4-one intermediate. This approach provides a clean and high-yielding pathway to the target scaffold.[5][8]

Caption: The reliable pyrazolo-oxazinone pathway to the target scaffold.

In this reaction, hydrazine acts as a nucleophile, attacking the oxazinone ring to open it and form the desired carbohydrazide. This method consistently produces the target compounds in good to excellent yields (70-90%).[5] Interestingly, small amounts of an isomeric byproduct have been detected, resulting from an intramolecular benzoyl migration, which further underscores the complex reactivity within these systems.[5][8]

Experimental Protocol: Synthesis of Pyrazole-based Pyridine-4-Carbohydrazide Derivatives

The following protocol is a generalized example based on methodologies used to synthesize potent antitubercular agents, which often involves the condensation of a 4-formylpyrazole with a carbohydrazide.[7][9][10]

Objective: To synthesize an (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)isonicotinohydrazide derivative.

Step 1: Synthesis of the 4-Formylpyrazole Precursor (Vilsmeier-Haack Reaction)

-

Reagents: A suitable hydrazone precursor, phosphoryl trichloride (POCl₃), and dimethylformamide (DMF).

-

Procedure: a. Chill a flask containing DMF to 0°C in an ice bath. b. Add POCl₃ dropwise to the stirred DMF solution, maintaining the temperature below 5°C. This forms the Vilsmeier reagent. c. Allow the mixture to stir for 30 minutes at 0°C. d. Slowly add the hydrazone precursor to the Vilsmeier reagent. e. After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours. f. Monitor the reaction progress using Thin Layer Chromatography (TLC). g. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. h. The precipitated solid (the 4-formylpyrazole derivative) is collected by filtration, washed with water, and dried. i. Recrystallize from ethanol to obtain the pure product.[11]

Step 2: Condensation to Form the Final Hydrazone Product

-

Reagents: The synthesized 4-formylpyrazole, pyridine-4-carbohydrazide (Isoniazid), ethanol, and a catalytic amount of glacial acetic acid.

-

Procedure: a. Dissolve the 4-formylpyrazole (1 equivalent) and pyridine-4-carbohydrazide (1.1 equivalents) in absolute ethanol in a round-bottom flask. b. Add 2-3 drops of glacial acetic acid to catalyze the reaction. c. Reflux the mixture for 4-6 hours. d. Monitor the reaction completion by TLC. e. After completion, cool the reaction mixture to room temperature. f. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum. g. The final product can be further purified by recrystallization.[7][10]

Self-Validation: The integrity of each step is confirmed through standard analytical techniques. The structure of the intermediate and final products must be elucidated using FT-IR (to observe the appearance/disappearance of carbonyl and C=N stretches), ¹H-NMR, ¹³C-NMR (to confirm the chemical shifts of protons and carbons in the new structure), and Mass Spectrometry (to verify the molecular weight).

Section 2: A Spectrum of Biological Activity: From Discovery to Application

The fusion of the pyrazole ring with the carbohydrazide moiety at the C-4 position has unlocked a vast spectrum of biological activities. This scaffold has proven to be a fertile ground for the development of potent agents against infectious diseases, inflammation, and cancer.

Antitubercular Agents: A New Front Against Resistance

One of the most significant applications of pyrazole-4-carbohydrazide derivatives is in the fight against tuberculosis (TB), particularly multidrug-resistant strains.[7][9] The design rationale is elegant: it combines the proven pyrazole scaffold with a moiety derived from or mimicking pyridine-4-carbohydrazide (Isoniazid), a cornerstone of first-line TB treatment.[10] This hybridization aims to create molecules that can overcome resistance mechanisms or act on novel targets.

Numerous synthesized compounds have displayed excellent minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains.[7][9] Molecular docking studies suggest that many of these derivatives, like Isoniazid, target the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[9]

| Compound Series | Target | Activity Range (MIC) | Reference |

| Pyrazole-Pyridine-4-Carbohydrazides | Mtb H37Rv | 0.125 - 16 µg/mL | [7][9] |

| Pyrazole-Pyridine-4-Carbohydrazides | Drug-Resistant Mtb | As low as 0.03 µg/mL | [7][9] |

| Pyrazole-4-Carboxamides | Mtb H37Rv | 3.12 - 12.5 µg/mL (potent compounds) | [12] |

Table 1. Antitubercular Activity of Pyrazole-4-Carbohydrazide Derivatives.

Anticancer Therapeutics: Targeting Cellular Proliferation

The pyrazole scaffold is a well-established core in anticancer drug design, notably in the development of kinase inhibitors.[13] Pyrazole-4-carbohydrazide derivatives have extended this legacy, demonstrating potent anti-proliferative activity against a range of cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and prostate (PC-3).[14][15][16]

The mechanism often involves the inhibition of critical signaling kinases that drive cancer cell growth and survival. For instance, certain derivatives have been designed as analogues of Dasatinib and Celecoxib to inhibit kinases like EGFR and HER-2.[17] Others have shown activity against Aurora A kinase and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[18][19]

Caption: Simplified model of kinase inhibition by pyrazole derivatives.

| Compound Family | Target Cell Line | Activity (IC₅₀) | Putative Target | Reference |

| Pyrazolyl-thiazolidinones | MCF-7 (Breast) | 0.73 - 6.25 µM | EGFR & HER-2 | [17] |

| Pyrazolyl-thiazolidinones | A549 (Lung) | 1.64 - 14.3 µM | EGFR & HER-2 | [17] |

| Pyrazole Carbohydrazides | A2780 (Ovarian) | pIC₅₀ = 8.57 µM | N/A | [14] |

| Dihydropyrazole-Carbohydrazides | MCF-7 / MDA-MB-231 | µM range | HDAC6 | [20] |

Table 2. Anticancer Activity of Selected Pyrazole-Carbohydrazide Derivatives.

Broad-Spectrum Biological Activity

Beyond TB and cancer, the pyrazole-4-carbohydrazide scaffold has demonstrated a remarkable diversity of other pharmacological effects, making it a truly versatile platform for drug discovery.

-

Anti-inflammatory: Building on the legacy of pyrazole-based NSAIDs, derivatives have been synthesized and tested for anti-inflammatory properties, with some showing selective COX-2 inhibition.[4][21][22]

-

Antiparasitic: Derivatives have shown potent activity against various parasites, including Leishmania amazonensis (leishmaniasis) and Plasmodium falciparum (malaria).[1][3][23][24]

-

Antimicrobial: In addition to their antitubercular effects, these compounds exhibit moderate to potent antibacterial and antifungal properties against a range of common pathogens.[1][11][12][23]

-

Neurological Activity: Certain derivatives have been found to possess antinociceptive (pain-relieving) and anticonvulsant effects, suggesting potential applications in neurology.[1][23]

Section 3: Future Directions and Conclusion

The historical and developmental arc of pyrazole-4-carbohydrazide derivatives showcases a classic paradigm of medicinal chemistry: the strategic combination of privileged scaffolds and pharmacophoric functional groups to generate novel chemical entities with enhanced or entirely new biological activities. The journey from Knorr's initial synthesis of the pyrazole ring to the highly functionalized, therapeutically active derivatives of today is a testament to over a century of chemical innovation.

The future of this scaffold remains bright. The ease of derivatization at multiple points on the pyrazole ring and the carbohydrazide moiety allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. Current research is focused on:

-

Multi-Target Ligands: Designing single molecules that can inhibit multiple targets, such as dual kinase/HDAC inhibitors for cancer or agents with combined anti-inflammatory and antioxidant properties.[20][25]

-

Overcoming Drug Resistance: Further exploration of derivatives to combat resistance in both infectious diseases (like XDR-TB) and oncology.[7][9]

-

Advanced Drug Delivery: Incorporating these molecules into novel drug delivery systems to improve bioavailability and reduce off-target toxicity.

References

- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. chemmethod.com [chemmethod.com]

- 12. japsonline.com [japsonline.com]

- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sciencescholar.us [sciencescholar.us]